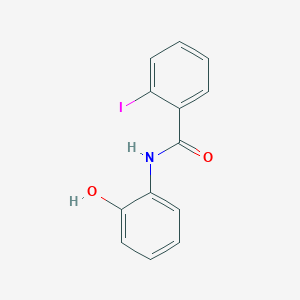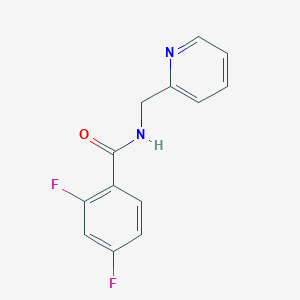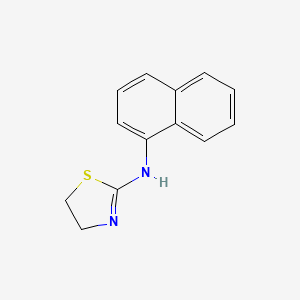
(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, also known as CNEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CNEM is a yellow crystalline solid that is synthesized through a multi-step process.
作用机制
The mechanism of action of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in regulating cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. Additionally, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
实验室实验的优点和局限性
One advantage of using (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are numerous future directions for research on (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. One area of research could focus on the development of more efficient synthesis methods for (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, which could help to reduce costs and increase the availability of the compound for research purposes. Additionally, further studies could be conducted to explore the potential anti-cancer and anti-inflammatory properties of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, as well as its potential applications in the treatment of infectious diseases. Finally, research could also focus on the development of new derivatives of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone with improved properties and efficacy.
合成方法
The synthesis of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone involves a multi-step process that begins with the reaction of 2-chloro-5-nitrophenol with potassium carbonate in a solvent such as dimethylformamide. The resulting compound is then reacted with 4-ethoxybenzaldehyde in the presence of a catalyst such as piperidine to form the final product, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. The synthesis of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is a complex process that requires careful attention to detail and precise control over reaction conditions.
科学研究应用
(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been the subject of numerous scientific studies due to its potential applications in drug development. One area of research has focused on the use of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone as a potential anti-cancer agent. Studies have shown that (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-2-21-12-6-3-10(4-7-12)15(18)13-9-11(17(19)20)5-8-14(13)16/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGUXWEPWRKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-methoxyphenoxy)propanoyl]pyrrolidine](/img/structure/B5795378.png)
![N'-(3-pyridinylmethylene)-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5795380.png)


![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)


![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)



